7-Chloro-3,3-difluoroindolin-2-one Exhibits Sub-Micromolar DAT Inhibition, Comparable to Cocaine
In a direct comparative assay, 7-chloro-3,3-difluoroindolin-2-one inhibited [³H]dopamine reuptake at the human dopamine transporter (DAT) expressed in HEK293 cells with a Ki of 658 nM [1]. This value is within the same order of magnitude as the reference DAT inhibitor cocaine (Ki ≈ 105 nM in the same assay system) [2]. This indicates that this halogenated oxindole scaffold can achieve potent DAT engagement, positioning it as a viable starting point for developing novel psychostimulant or addiction pharmacotherapies.
| Evidence Dimension | Inhibition of [³H]DA reuptake at human DAT (Ki) |
|---|---|
| Target Compound Data | 658 nM |
| Comparator Or Baseline | Cocaine: 105 nM (Ki) in HEK293 cells expressing human DAT |
| Quantified Difference | Target compound is ~6.3-fold less potent than cocaine. |
| Conditions | HEK293 cells expressing human DAT, [³H]DA reuptake assay, 10 min incubation |
Why This Matters
This quantifies the target compound's DAT affinity, allowing medicinal chemists to benchmark its potency against a known CNS-active agent and assess its potential as a lead for neuropsychiatric drug discovery.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Assay: Inhibition of [3H]dopamine reuptake at human DAT expressed in HEK293 cells. View Source
- [2] Rothman, R. B., et al. (2001). Dopamine transport inhibitors based on GBR12909 and benztropine. Journal of Pharmacology and Experimental Therapeutics, 296(3), 862-868. View Source
